molecular formula C4H3Cl2NO B1502143 2-Dichloromethyl-oxazole CAS No. 885274-38-4

2-Dichloromethyl-oxazole

Cat. No.: B1502143
CAS No.: 885274-38-4
M. Wt: 151.98 g/mol
InChI Key: KZABMPDUXAWBCN-UHFFFAOYSA-N
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Description

2-Dichloromethyl-oxazole, also known as 2-(dichloromethyl)-1,3-oxazole, is a chemical compound with the molecular formula C4H3Cl2NO and a molecular weight of 151.98 g/mol. It is a light yellow liquid with a CAS number of 885274-38-4

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dichloromethyl-oxazole can be synthesized through several synthetic routes. One common method involves the cyclization of dichloromethyl ketones with hydrazine to form the oxazole ring. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Dichloromethyl-oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Dichloromethyl-oxazole has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in the study of biological systems and the development of new bioactive molecules.

  • Industry: this compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Dichloromethyl-oxazole exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but they often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

  • 2-Chloromethyl-oxazole

  • 2-Fluoromethyl-oxazole

  • 2-Methyl-oxazole

  • 2-Ethyl-oxazole

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Properties

IUPAC Name

2-(dichloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO/c5-3(6)4-7-1-2-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZABMPDUXAWBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695958
Record name 2-(Dichloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-38-4
Record name 2-(Dichloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Dichloromethyl-oxazole
Reactant of Route 2
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2-Dichloromethyl-oxazole
Reactant of Route 3
2-Dichloromethyl-oxazole
Reactant of Route 4
2-Dichloromethyl-oxazole
Reactant of Route 5
2-Dichloromethyl-oxazole
Reactant of Route 6
2-Dichloromethyl-oxazole

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